Cas no 953900-55-5 (3-Methylquinoline-8-sulfonamide)

3-Methylquinoline-8-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-methylquinoline-8-sulfonamide
- NE45518
- Z271225860
- 3-Methylquinoline-8-sulfonamide
-
- インチ: 1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14)
- InChIKey: PDWRLDLLPHKBOS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CC2=CC(C)=CN=C12)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 323
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-Methylquinoline-8-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36099-5.0g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 5.0g |
$1074.0 | 2023-02-13 | |
TRC | M358310-250mg |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 250mg |
$ 320.00 | 2022-06-03 | ||
Chemenu | CM411291-1g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95%+ | 1g |
$466 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-347192A-1 g |
3-methylquinoline-8-sulfonamide, |
953900-55-5 | 1g |
¥3,001.00 | 2023-07-11 | ||
Enamine | EN300-36099-0.25g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 0.25g |
$142.0 | 2023-02-13 | |
Enamine | EN300-36099-0.5g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 0.5g |
$271.0 | 2023-02-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-347192-250mg |
3-methylquinoline-8-sulfonamide, |
953900-55-5 | 250mg |
¥1482.00 | 2023-09-05 | ||
Aaron | AR019N5C-100mg |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 100mg |
$160.00 | 2025-02-10 | |
A2B Chem LLC | AV28420-10g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 10g |
$1712.00 | 2024-07-18 | |
Aaron | AR019N5C-1g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 1g |
$536.00 | 2025-02-10 |
3-Methylquinoline-8-sulfonamide 関連文献
-
Chengkou Liu,Chen Cai,Chengcheng Yuan,Qiang Jiang,Zheng Fang,Kai Guo Org. Biomol. Chem. 2020 18 7663
3-Methylquinoline-8-sulfonamideに関する追加情報
Professional Introduction to 3-Methylquinoline-8-sulfonamide (CAS No. 953900-55-5)
3-Methylquinoline-8-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 953900-55-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural motif of 3-methylquinoline-8-sulfonamide incorporates a quinoline core substituted with a methyl group at the 3-position and an amide-linked sulfonamide group at the 8-position, which together contribute to its unique chemical properties and biological interactions.
The quinoline scaffold is a privileged structure in drug discovery, with many well-known drugs featuring this core. The presence of the sulfonamide group in 3-methylquinoline-8-sulfonamide enhances its solubility and bioavailability, making it a promising candidate for further development. Recent studies have highlighted the potential of quinoline derivatives in addressing various diseases, including infectious diseases, cancer, and neurological disorders. The sulfonamide moiety, in particular, has been extensively studied for its antimicrobial and anti-inflammatory properties.
In the context of contemporary pharmaceutical research, 3-methylquinoline-8-sulfonamide has been explored for its pharmacological profile. Preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, research indicates that it may interfere with the activity of enzymes such as tyrosine kinases, which are often overexpressed in cancer cells. Additionally, the sulfonamide group may contribute to its ability to modulate inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory conditions.
The synthesis of 3-methylquinoline-8-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the quinoline ring system, followed by functional group transformations to introduce the methyl and sulfonamide groups at the appropriate positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for advancing preclinical and clinical studies.
One of the most compelling aspects of 3-methylquinoline-8-sulfonamide is its potential as a lead compound for drug development. Researchers are leveraging computational chemistry and high-throughput screening techniques to identify derivatives with enhanced potency and selectivity. The quinoline core provides a versatile platform for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the molecule's properties for optimal biological activity. The sulfonamide group, in particular, offers opportunities for further derivatization, enabling the creation of novel analogs with tailored pharmacokinetic profiles.
Recent advances in understanding molecular mechanisms have shed light on how compounds like 3-methylquinoline-8-sulfonamide interact with biological targets. For example, structural biology techniques such as X-ray crystallography have been used to determine the binding modes of quinoline derivatives with protein targets. These insights have informed rational drug design approaches, leading to more targeted and effective therapeutic agents. The integration of experimental data with computational modeling has accelerated the discovery process, making it possible to predict and optimize the properties of 3-methylquinoline-8-sulfonamide and its derivatives.
The pharmacokinetic properties of 3-methylquinoline-8-sulfonamide are also of great interest. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models. These investigations are critical for assessing its potential as a drug candidate and for guiding formulation development. The solubility-enhancing effect of the sulfonamide group may improve oral bioavailability, while its metabolic stability needs to be carefully evaluated to ensure prolonged therapeutic efficacy.
In conclusion,3-methylquinoline-8-sulfonamide (CAS No. 953900-55-5) represents a promising compound in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features—combining a quinoline core with a sulfonamide moiety—make it an attractive scaffold for further exploration. As research continues to uncover new biological targets and mechanisms,3-methylquinoline-8-sulfonamide may emerge as a valuable tool in addressing unmet medical needs.
953900-55-5 (3-Methylquinoline-8-sulfonamide) 関連製品
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)
- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)




